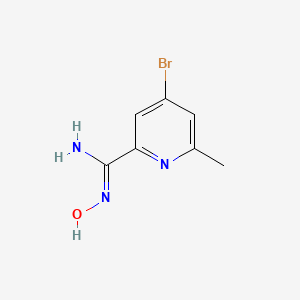
Iridium;2-phenylpyridine;2-pyridin-2-ylpyridine-4-carboxylic acid;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iridium;2-phenylpyridine;2-pyridin-2-ylpyridine-4-carboxylic acid;chloride is a complex organometallic compound that has garnered significant interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Iridium;2-phenylpyridine;2-pyridin-2-ylpyridine-4-carboxylic acid;chloride typically involves the coordination of iridium with 2-phenylpyridine and 2-pyridin-2-ylpyridine-4-carboxylic acid ligands. One common method involves the reaction of iridium chloride with 2-phenylpyridine and 2-pyridin-2-ylpyridine-4-carboxylic acid in the presence of a suitable solvent, such as dichloromethane or ethanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes the use of automated reactors and purification systems to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
Iridium;2-phenylpyridine;2-pyridin-2-ylpyridine-4-carboxylic acid;chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where ligands are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Various ligands can be introduced using reagents such as halides or phosphines in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iridium oxides, while reduction can produce iridium hydrides. Substitution reactions can result in a variety of iridium complexes with different ligands .
Aplicaciones Científicas De Investigación
Iridium;2-phenylpyridine;2-pyridin-2-ylpyridine-4-carboxylic acid;chloride has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Iridium;2-phenylpyridine;2-pyridin-2-ylpyridine-4-carboxylic acid;chloride involves its ability to coordinate with various molecular targets. The compound can interact with enzymes, proteins, and nucleic acids, leading to changes in their structure and function. This interaction is often mediated by the iridium center, which can undergo redox reactions and form stable complexes with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
Iridium;2-phenylpyridine;2-pyridin-2-ylpyridine-4-carboxylic acid;chloride:
Ruthenium;2-phenylpyridine;2-pyridin-2-ylpyridine-4-carboxylic acid;chloride: Similar in structure but with different redox properties and applications in catalysis.
Platinum;2-phenylpyridine;2-pyridin-2-ylpyridine-4-carboxylic acid;chloride: Known for its use in anticancer therapy and different coordination chemistry.
Uniqueness
This compound stands out due to its high stability, unique luminescent properties, and versatility in various applications. Its ability to form stable complexes with a wide range of ligands makes it a valuable compound in both research and industrial settings .
Propiedades
Fórmula molecular |
C33H24ClIrN4O2-3 |
|---|---|
Peso molecular |
736.2 g/mol |
Nombre IUPAC |
iridium;2-phenylpyridine;2-pyridin-2-ylpyridine-4-carboxylic acid;chloride |
InChI |
InChI=1S/C11H8N2O2.2C11H8N.ClH.Ir/c14-11(15)8-4-6-13-10(7-8)9-3-1-2-5-12-9;2*1-2-6-10(7-3-1)11-8-4-5-9-12-11;;/h1-7H,(H,14,15);2*1-6,8-9H;1H;/q;2*-1;;/p-1 |
Clave InChI |
ATNYQJUWOQIAHG-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=NC=CC(=C2)C(=O)O.[Cl-].[Ir] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2'-O-[2-(methylamino)-2-oxoethyl]-5-methyluridine](/img/structure/B13669565.png)


![2-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13669574.png)


![2,4-Dichloro-7-fluoro-pyrido[4,3-d]pyrimidine](/img/structure/B13669592.png)




![Ethyl 6-Chloroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13669623.png)
